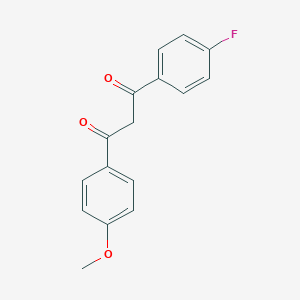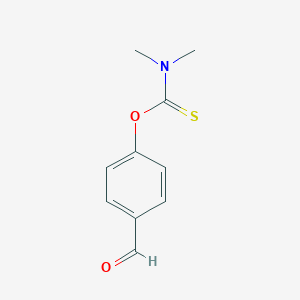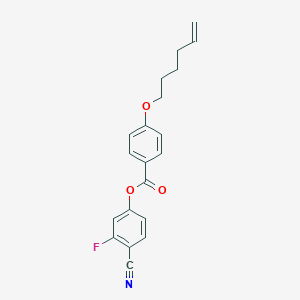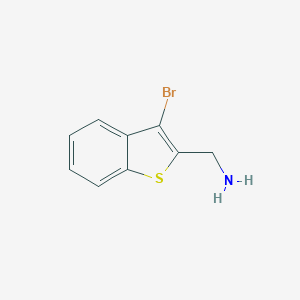
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound characterized by the presence of both fluorine and methoxy functional groups attached to a propanedione backbone
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the propanedione backbone.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethanone: This compound lacks the propanedione backbone, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-propanedione:
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-1,3-propanedione: The presence of a hydroxy group instead of a methoxy group significantly changes the compound’s chemical behavior and biological activity.
Propriétés
Numéro CAS |
313553-24-1 |
|---|---|
Formule moléculaire |
C16H13FO3 |
Poids moléculaire |
272.27g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13FO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
Clé InChI |
YLCYJPFTFAYMLO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-1-benzothien-2-yl)methyl]-2-chloro-N-ethylethanamine](/img/structure/B371178.png)
![2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B371179.png)



![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)

![2-{Ethyl[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]amino}ethanol](/img/structure/B371187.png)
![1-[(5-Fluoro-1-benzothiophen-3-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane](/img/structure/B371188.png)

![2-[(4-ethoxybenzylidene)amino]-9H-fluoren-9-one](/img/structure/B371195.png)

![2-(4-Bromophenyl)-1-[6-(hexyloxy)-2-naphthyl]ethanone](/img/structure/B371199.png)
![4-[4-(Methyloctadecylamino)styryl]-1-methylpyridinium](/img/structure/B371200.png)
